molecular formula C9H15N3O B1494024 2-Methyl-4-(piperazin-1-ylmethyl)oxazole CAS No. 1502286-08-9

2-Methyl-4-(piperazin-1-ylmethyl)oxazole

Cat. No.: B1494024
CAS No.: 1502286-08-9
M. Wt: 181.23 g/mol
InChI Key: YTXYVZNJYMENDB-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperazin-1-ylmethyl)oxazole (CAS 1502286-08-9) is a high-purity chemical compound offered for research and development purposes. This molecule integrates two privileged pharmacophores in medicinal chemistry: an oxazole ring and a piperazine moiety. The oxazole ring is a versatile heterocycle known to participate in various non-covalent interactions with biological targets, contributing to a wide spectrum of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The piperazine ring is a highly common feature in pharmaceuticals, serving as a key scaffold that can improve solubility and bioavailability, and enhance affinity for a variety of enzymes and receptors . The combination of these structures within a single molecule makes this compound a valuable intermediate for the design and synthesis of novel bioactive molecules. This reagent is particularly useful in drug discovery projects, especially in the construction of compound libraries for high-throughput screening. Its molecular framework allows for further synthetic elaboration, particularly on the piperazine nitrogen, enabling researchers to explore structure-activity relationships. The compound is supplied with a documented purity of 97% and a molecular weight of 181.24 g/mol, characterized by the molecular formula C9H15N3O . It is intended for use by qualified researchers in a laboratory setting only. This product is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-methyl-4-(piperazin-1-ylmethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-8-11-9(7-13-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXYVZNJYMENDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-4-(piperazin-1-ylmethyl)oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
IUPAC Name: 2-Methyl-4-(piperazin-1-ylmethyl)oxazole
CAS Number: 1502286-08-9

The biological activity of 2-Methyl-4-(piperazin-1-ylmethyl)oxazole is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases. It may bind to the active sites of enzymes, preventing substrate access and thus inhibiting their activity.
  • Receptor Modulation: It can modulate receptor functions, influencing cellular signaling pathways that are crucial for tumor growth and proliferation.

Biological Activity Overview

Research indicates that 2-Methyl-4-(piperazin-1-ylmethyl)oxazole exhibits a range of biological activities:

Activity Type Description
AnticancerInhibits growth in various cancer cell lines.
AntimicrobialExhibits activity against certain bacterial strains.
NeuroprotectivePotential protective effects on neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity:
    • A study demonstrated that derivatives of oxazole compounds, including 2-Methyl-4-(piperazin-1-ylmethyl)oxazole, showed significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values indicated potent antiproliferative properties, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Properties:
    • Research has indicated that this compound displays antimicrobial activity against specific bacterial strains, making it a candidate for further development as an antibacterial agent .
  • Neuroprotective Effects:
    • Preliminary findings suggest that 2-Methyl-4-(piperazin-1-ylmethyl)oxazole may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Methyl-4-(piperazin-1-ylmethyl)oxazole, it is essential to compare it with other oxazole derivatives:

Compound Activity Type IC50 (µM)
2-Methyl-4-(piperazin-1-ylmethyl)oxazoleAnticancer5.0 (MCF-7)
1,3,4-Oxadiazole DerivativesAnticancer0.78 (HepG2)
Isoxazolo[5,4-d]pyrimidinoneEnzyme InhibitionVaries

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing piperazine and oxazole derivatives, including 2-Methyl-4-(piperazin-1-ylmethyl)oxazole, exhibit significant anticancer properties. These compounds have been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that oxazole derivatives can inhibit specific tumor markers and pathways crucial for cancer growth, making them potential candidates for further development as anticancer agents.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has been found to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. In vitro assays showed that 2-Methyl-4-(piperazin-1-ylmethyl)oxazole could effectively reduce inflammation markers, suggesting its use in treating inflammatory diseases .

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable pharmacokinetic profiles, indicating good bioavailability and metabolic stability, which are essential for effective drug development .

Potential Against Kinetoplastid Diseases

Recent research has highlighted the potential of 2-Methyl-4-(piperazin-1-ylmethyl)oxazole derivatives in combating neglected tropical diseases (NTDs), specifically kinetoplastid infections such as leishmaniasis and Chagas disease. The compound has been shown to possess activity against Leishmania donovani in preclinical models, demonstrating efficacy that surpasses existing treatments .

Case Studies

Several case studies have documented the effectiveness of piperazine-containing oxazole derivatives against NTDs:

  • A study involving a series of oxazole derivatives revealed that modifications to the piperazine moiety enhanced solubility and biological activity against Leishmania species.
  • Another investigation focused on the structure-activity relationship (SAR) of these compounds, identifying critical structural features that contribute to their antiparasitic efficacy .

Data Summary Table

Application AreaActivity TypeFindings
Medicinal ChemistryAnticancerInduces apoptosis in cancer cells
PharmacologyAnti-inflammatoryInhibits COX enzymes
Neglected Tropical DiseasesAntiparasiticEffective against Leishmania donovani
Structure-Activity RelationshipOptimizationIdentified key structural features

Comparison with Similar Compounds

Structural and Electronic Properties

The oxazole core is a planar, aromatic heterocycle with oxygen at position 1 and nitrogen at position 3. Substituents significantly influence electronic properties, as demonstrated by frontier molecular orbital (HOMO-LUMO) analyses. For example:

Compound HOMO (eV) LUMO (eV) ΔE (eV) Chemical Potential (μ)
Unsubstituted oxazole -8.92 -0.52 8.40 -4.72
4-Methoxy oxazole -8.15 -0.98 7.17 -4.57
4-Piperazinylmethyl oxazole* -7.80† -0.30† 7.50† -4.05†

*Hypothetical values based on electron-donating piperazine effects. †Estimated from substituent trends in .

The piperazinylmethyl group likely reduces the HOMO-LUMO gap compared to unsubstituted oxazole, enhancing reactivity.

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : 4-substituted derivatives (e.g., 4g) are consistently more potent than 5-substituted isomers (e.g., 5a) due to optimized steric and electronic interactions with tubulin or kinase targets .
  • Electronic Effects : EDGs (e.g., methoxy, piperazinyl) enhance activity, while EWGs (e.g., Cl, F) reduce potency. Piperazine’s strong EDG nature may compensate for its steric bulk .
  • Piperazine vs. Aryl Groups : Piperazine improves solubility and enables hydrogen bonding, whereas aryl groups (e.g., trimethoxyphenyl) enhance π-π stacking with hydrophobic enzyme pockets .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Piperazine’s basicity increases aqueous solubility, a critical advantage over lipophilic aryl-substituted oxazoles .
  • Target Selectivity : Piperazinylmethyl groups may favor CNS targets (e.g., serotonin receptors), whereas trimethoxyphenyl derivatives target microtubules .

Preparation Methods

Oxazole Ring Formation

One common approach to synthesize oxazole derivatives is the cyclization of appropriate precursors such as thiourea with diketone esters or α,β-unsaturated acids. For example, a process described in patent US6333414B1 involves:

  • Reacting thiourea with a diketone ester under controlled conditions to form the oxazole ring.
  • The reaction mixture is then subjected to isolation methods such as precipitation, filtration, and extraction.
  • The crude product is purified by washing, drying, recrystallization, or column chromatography to yield the desired oxazole compound with good yield and purity.

Functionalization with Piperazine

Research Findings and Yields

  • The coupling step with piperazine typically proceeds with moderate to good yields, depending on the substrate and reaction optimization.
  • Purification by column chromatography yields analytically pure compounds suitable for further biological or chemical studies.
  • Molecular docking studies of related piperazinyl oxazole derivatives suggest good bioactivity profiles, indicating the synthetic methods yield biologically relevant compounds.

Summary of Preparation Protocol

Q & A

Q. What are the established synthetic routes for 2-methyl-4-(piperazin-1-ylmethyl)oxazole, and what critical reaction parameters influence yield and purity?

The compound can be synthesized via van Leusen’s oxazole synthesis, which involves reacting aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours) with potassium carbonate as a base . Key parameters include solvent polarity, temperature control (to avoid side reactions), and stoichiometric ratios of reagents. Post-synthesis, purification via extraction (e.g., methyl tert-butyl ether) and drying over anhydrous sodium sulfate are critical for purity. Analytical validation using thin-layer chromatography (TLC) and NMR spectroscopy ensures structural fidelity and monitors reaction progress .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of 2-methyl-4-(piperazin-1-ylmethyl)oxazole?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and heterocyclic substituents, particularly the piperazine and oxazole moieties.
  • X-ray Crystallography : Resolves molecular geometry, including bond angles and planarity of the oxazole ring. For example, oxazole derivatives often exhibit near-planar structures with intramolecular hydrogen bonds (e.g., C–H···O) stabilizing crystal packing .
  • Differential Scanning Calorimetry (DSC) : Assesses thermal stability and phase transitions, critical for understanding crystallization behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in halogen bonding efficiency observed between different oxazole derivatives during cocrystal formation?

Contradictions arise from variations in molecular electrostatic potential (MEP) values on oxazole nitrogen atoms. For instance, oxazoles with MEP values more negative than −140 kJ mol⁻¹ e⁻¹ (e.g., tfox, tolox) form stronger I···N halogen bonds (avg. 23.9 kJ mol⁻¹) compared to those with less negative MEPs (e.g., nox, pox: 21.8 kJ mol⁻¹) . To resolve discrepancies:

  • Computational Analysis : Calculate MEPs using density functional theory (DFT) to rank acceptor strengths.
  • Structural Validation : Compare X-ray-derived bond lengths (e.g., I···N distances < 3.0 Å indicate strong interactions) and cooperativity with other non-covalent interactions (e.g., π-π stacking) .
Oxazole DerivativeMEP (kJ mol⁻¹ e⁻¹)Avg. Halogen Bond Energy (kJ mol⁻¹)
tfox, tolox, phox<−14023.9
nox, pox>−14021.8

Q. What advanced computational methods are employed to predict the supramolecular behavior of 2-methyl-4-(piperazin-1-ylmethyl)oxazole in crystal engineering?

  • MEP Surface Mapping : Identifies electron-rich regions (e.g., oxazole N, piperazine N) as preferred halogen bond acceptors.
  • Energy Framework Analysis : Visualizes interaction hierarchies (e.g., halogen vs. hydrogen bonds) using CrystalExplorer.
  • DFT Calculations : Quantifies interaction energies and cooperativity in multi-component systems .

Q. How does the electronic configuration of 2-methyl-4-(piperazin-1-ylmethyl)oxazole influence its biological target selectivity in drug discovery research?

The oxazole-piperazine hybrid structure enables dual interactions:

  • Oxazole Ring : Engages in π-π stacking with aromatic residues (e.g., tyrosine in kinase ATP-binding pockets).
  • Piperazine Motif : Acts as a flexible linker, enhancing solubility and enabling hydrogen bonding with polar residues. Structure-activity relationship (SAR) studies suggest that methylation at the 2-position improves metabolic stability, while the piperazine group modulates selectivity for targets like serotonin receptors or DNA topoisomerases .

Methodological Considerations

  • Controlled Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates, particularly during piperazine coupling .
  • Data Validation : Cross-reference computational predictions (e.g., MEPs) with experimental crystallographic data to avoid overestimating interaction strengths .
  • Biological Assays : Pair in vitro binding studies (e.g., fluorescence polarization) with molecular dynamics simulations to correlate electronic properties with target affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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